1-(Oxolan-3-yl)piperazin-2-one
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Overview
Description
1-(Oxolan-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)piperazin-2-one can be synthesized through a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and domino ring-opening cyclization. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The reaction yields range from 38% to 90%, with up to 99% enantiomeric excess.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above is promising for industrial applications due to its efficiency and potential for scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazin-2-ones and oxolan derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-(Oxolan-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one: This compound is structurally similar but differs in the position of the oxolane ring.
1-(2-Phenylethyl)piperazin-2-one: This compound features a phenylethyl group instead of an oxolane ring.
1-(3,5-Dimethylbenzyl)piperazin-2-one: This compound has a dimethylbenzyl group in place of the oxolane ring.
Uniqueness: 1-(Oxolan-3-yl)piperazin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7/h7,9H,1-6H2 |
InChI Key |
JTTPMYNOMRBRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CCNCC2=O |
Origin of Product |
United States |
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